Cas no 25878-60-8 (D-Galactose Pentaacetate)

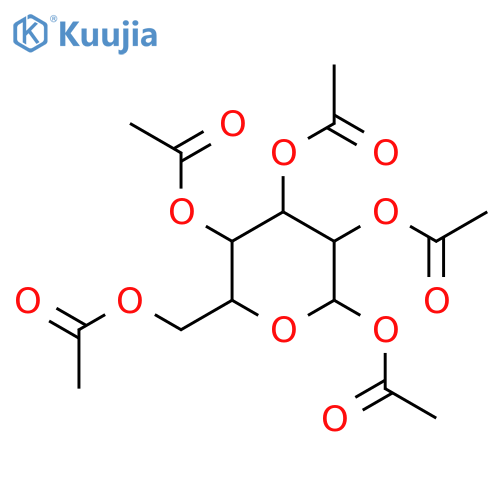

D-Galactose Pentaacetate structure

商品名:D-Galactose Pentaacetate

D-Galactose Pentaacetate 化学的及び物理的性質

名前と識別子

-

- (3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate

- d-galactopyranose pentaacetate

- D-Galactose Pentaacetate

- 1,2,3,4,6-Penta-O-acetyl-D-galactopyranose

- penta-O-acetyl-D-galactopyranose

- D-Galactopyranose, pentaacetate

- LPTITAGPBXDDGR-RRMRAIHUSA-N

- (3R,4S,5R,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate

- CP0148

- P152

- AX8052571

- 1,2,3,4,6-penta-O-acetyl-galactopyranose

- D-Galactopyranose,1,2,3,4,6-pentaacetate

- (3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayltetraacetate

- CS-0155029

- AKOS015896386

- A818059

- AS-75510

- [(2R,3S,4S,5R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate

- D83373

- 1,2,3,4,6-penta-o-acetyl-alpha,beta-d-galactose

- 1,2,3,4,6-penta-O-acetyl alpha,beta-D-galactopyranose

- EN300-7434815

- [(2R,3S,4S,5R)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate

- SCHEMBL313755

- 25878-60-8

- MFCD00069794

- DB-097660

-

- MDL: MFCD00069794

- インチ: 1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16?/m1/s1

- InChIKey: LPTITAGPBXDDGR-RRMRAIHUSA-N

- ほほえんだ: O1C([H])([C@@]([H])([C@]([H])([C@]([H])([C@@]1([H])C([H])([H])OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O)OC(C([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 390.11600

- どういたいしつりょう: 390.116

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 11

- 重原子数: 27

- 回転可能化学結合数: 11

- 複雑さ: 599

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 141

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.30

- ゆうかいてん: 113 ºC

- ふってん: 451 ºC

- フラッシュポイント: 196 ºC

- 屈折率: 1.482

- PSA: 140.73000

- LogP: -0.36740

- ようかいせい: 未確定

D-Galactose Pentaacetate セキュリティ情報

- 危険物輸送番号:UN 1662 6.1/PG 2

- WGKドイツ:3

- セキュリティの説明: S28; S36/37; S45

-

危険物標識:

- セキュリティ用語:6.1

- 包装カテゴリ:II

- リスク用語:R23/24/25; R40; R48/23/24; R51/53

- 包装等級:II

- 危険レベル:6.1

D-Galactose Pentaacetate 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

D-Galactose Pentaacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X21375-100g |

D-Galactose Pentaacetate |

25878-60-8 | 95% | 100g |

¥988.0 | 2024-07-18 | |

| TRC | G155700-100g |

D-Galactose Pentaacetate |

25878-60-8 | 100g |

$ 75.00 | 2023-09-07 | ||

| TRC | G155700-250g |

D-Galactose Pentaacetate |

25878-60-8 | 250g |

$ 121.00 | 2023-09-07 | ||

| Ambeed | A756519-25g |

(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate |

25878-60-8 | 95% | 25g |

$69.0 | 2025-02-21 | |

| Ambeed | A756519-100g |

(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate |

25878-60-8 | 95% | 100g |

$202.0 | 2025-02-21 | |

| TRC | G155700-500000mg |

D-Galactose Pentaacetate |

25878-60-8 | 500g |

$224.00 | 2023-05-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RW372-20g |

D-Galactose Pentaacetate |

25878-60-8 | 95+% | 20g |

337.0CNY | 2021-07-13 | |

| Chemenu | CM181905-1000g |

(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate |

25878-60-8 | 95% | 1000g |

$442 | 2022-09-29 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P908797-25g |

1,2,3,4,6-penta-o-acetyl-d-galactopyranose |

25878-60-8 | 95% | 25g |

¥316.00 | 2022-09-01 | |

| Alichem | A119001478-1000g |

(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate |

25878-60-8 | 95% | 1000g |

$510.84 | 2023-09-02 |

D-Galactose Pentaacetate 関連文献

-

Jyun-Siao Chen,Arumugam Sankar,Yi-Jyun Lin,Po-Hsun Huang,Chih-Hsiang Liao,Shen-Shen Wu,Hsin-Ru Wu,Shun-Yuan Luo RSC Adv. 2019 9 33853

25878-60-8 (D-Galactose Pentaacetate) 関連製品

- 4163-60-4([(2R,3S,4S,5R,6S)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate)

- 604-68-2([(2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate)

- 22352-19-8(Octaacetyl-β-maltose)

- 5346-90-7(α-D-Cellobiose octaacetate)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:25878-60-8)1,2,3,4,6-D-葡萄糖五乙酸酯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:25878-60-8)D-Galactose Pentaacetate

清らかである:99%/99%

はかる:100g/500g

価格 ($):166.0/616.0